
4-Cyclohexyl-2,6-dimethylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-2,6-dimethylpiperidine is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the piperidine ring. This structural configuration imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-2,6-dimethylpiperidine can be achieved through various methods. One common approach involves the hydrogenation of cyclohexyl-substituted pyridines or piperidines using palladium or rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclohexyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or the cyclohexyl group.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
4-Cyclohexyl-2,6-dimethylpiperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets and pathways. The compound can undergo protonation, which facilitates the cleavage of the C–N bond, a crucial step in its biological activity . The methylation of the piperidine ring can also influence its reactivity and interaction with biological targets .
Comparación Con Compuestos Similares
2,6-Dimethylpiperidine: Shares the piperidine core but lacks the cyclohexyl group, resulting in different chemical and biological properties.
4-Cyclohexylpiperidine: Similar to 4-Cyclohexyl-2,6-dimethylpiperidine but without the methyl groups, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl and methyl groups, which confer distinct steric and electronic effects. These structural features enhance its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C13H25N |
|---|---|
Peso molecular |
195.34 g/mol |
Nombre IUPAC |
4-cyclohexyl-2,6-dimethylpiperidine |
InChI |
InChI=1S/C13H25N/c1-10-8-13(9-11(2)14-10)12-6-4-3-5-7-12/h10-14H,3-9H2,1-2H3 |
Clave InChI |
YUIJTCJCPGOFSQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(N1)C)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



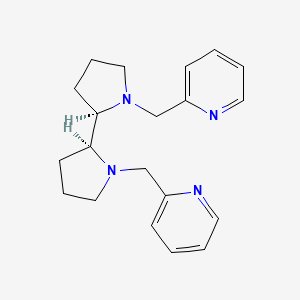
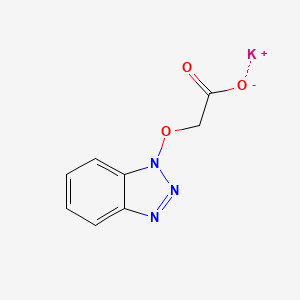

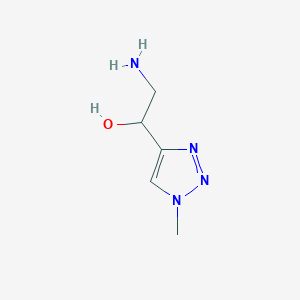


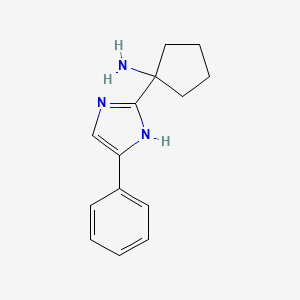
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)

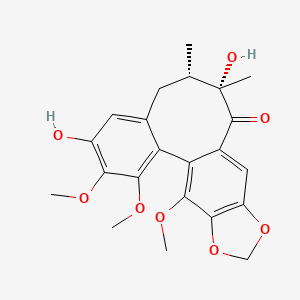
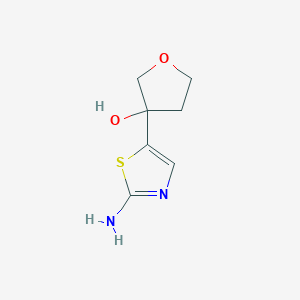
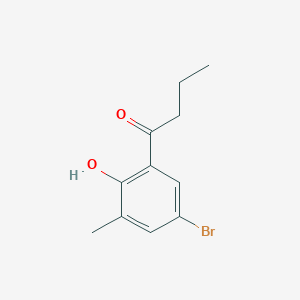
![8-Oxa-2-azaspiro[4.6]undecane](/img/structure/B13070334.png)
